An In-depth Technical Guide to 4-(1H-indol-3-yl)pyrimidin-2-amine (Meridianin G): A Marine-Derived Multi-Kinase Inhibitor
An In-depth Technical Guide to 4-(1H-indol-3-yl)pyrimidin-2-amine (Meridianin G): A Marine-Derived Multi-Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Part 1: Introduction and Chemical Profile
Abstract
4-(1H-indol-3-yl)pyrimidin-2-amine, a marine alkaloid also known as Meridianin G, is a promising heterocyclic compound isolated from the Antarctic tunicate Aplidium meridianum. Structurally, it features an indole nucleus linked at the C-3 position to a 2-aminopyrimidine moiety. This scaffold has garnered significant attention in medicinal chemistry due to its potent and diverse biological activities. Meridianin G is a multi-kinase inhibitor, demonstrating inhibitory effects against a range of protein kinases, including cyclin-dependent kinases (CDKs), glycogen synthase kinase-3β (GSK-3β), and dual-specificity tyrosine-regulated kinase 1A (Dyrk1A). Its ability to modulate key signaling pathways, such as the JAK/STAT3 pathway, underpins its potential as a therapeutic agent for various diseases, most notably cancer and neurodegenerative disorders like Alzheimer's disease. This guide provides a comprehensive technical overview of its chemical properties, synthesis, mechanism of action, and preclinical development status.
Chemical Identity
The fundamental chemical and physical properties of 4-(1H-indol-3-yl)pyrimidin-2-amine are summarized in the table below. These identifiers are crucial for sourcing, referencing, and regulatory purposes.
| Property | Value | Source(s) |
| IUPAC Name | 4-(1H-indol-3-yl)pyrimidin-2-amine | [PubChem] |
| Synonyms | Meridianin G, 2-Amino-4-(3-indolyl)pyrimidine | [PubChem] |
| Molecular Formula | C₁₂H₁₀N₄ | [PubChem] |
| Molecular Weight | 210.23 g/mol | [PubChem] |
| CAS Number | 289628-76-8 | [PubChem] |
| ChEMBL ID | CHEMBL48082 | [PubChem] |
Physicochemical Properties
The computed physicochemical properties of 4-(1H-indol-3-yl)pyrimidin-2-amine provide insights into its drug-like characteristics and potential pharmacokinetic behavior.
| Property | Value | Source(s) |
| XLogP3 | 1.6 | [PubChem] |
| Hydrogen Bond Donors | 2 | [PubChem] |
| Hydrogen Bond Acceptors | 3 | [PubChem] |
| Rotatable Bonds | 1 | [PubChem] |
| Topological Polar Surface Area | 67.6 Ų | [PubChem] |
Part 2: Synthesis and Characterization
Synthetic Strategies
Several synthetic routes to 4-(1H-indol-3-yl)pyrimidin-2-amine and its derivatives have been reported, reflecting its importance as a scaffold in medicinal chemistry. The most common strategies include:
-
The Bredereck Protocol: This is a widely used method for the synthesis of meridianins. It typically involves the reaction of a 3-acylindole with dimethylformamide dimethylacetal (DMF-DMA) to form an enaminone intermediate, which is then cyclized with guanidine to construct the 2-aminopyrimidine ring[1].
-
Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed cross-coupling reaction provides a convergent approach to the meridianin core. It generally involves the coupling of an indolylboronic acid or ester with a halogenated 2-aminopyrimidine[2][3].
-
Indolization of Nitrosoarenes: This method involves the reaction of a nitrosoarene with an appropriate alkyne to construct the indole ring system with the pyrimidine moiety already in place.
Detailed Synthetic Protocol: The Bredereck Approach
The Bredereck protocol is a robust and frequently employed method for the synthesis of Meridianin G and its analogs[1]. The following is a representative, step-by-step methodology based on this approach.
Step 1: Synthesis of (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one (Enaminone Intermediate)
-
To a solution of 3-acetylindole (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add dimethylformamide dimethylacetal (DMF-DMA) (4 equivalents).
-
Reflux the reaction mixture overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
The crude product can be purified by column chromatography on silica gel to yield the enaminone intermediate.
Step 2: Cyclization with Guanidine to form 4-(1H-indol-3-yl)pyrimidin-2-amine
-
Dissolve the enaminone intermediate (1 equivalent) in a suitable solvent such as ethanol.
-
Add guanidine hydrochloride (3 equivalents) and a base such as sodium ethoxide (3 equivalents) to the solution.
-
Reflux the reaction mixture for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture and neutralize with an acid (e.g., dilute HCl).
-
The resulting precipitate can be collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization or column chromatography to yield pure 4-(1H-indol-3-yl)pyrimidin-2-amine.
Characterization
The structure of 4-(1H-indol-3-yl)pyrimidin-2-amine can be unequivocally confirmed by ¹H and ¹³C NMR spectroscopy. Based on data for structurally related compounds, the following chemical shifts can be anticipated.
¹H NMR (500 MHz, DMSO-d₆): The spectrum is expected to show characteristic signals for the indole and pyrimidine protons. The indole NH proton typically appears as a broad singlet downfield (>11 ppm). The aromatic protons of the indole ring will appear in the aromatic region (7.0-8.5 ppm), and the pyrimidine protons will also be in this region, with the H5' proton of the pyrimidine ring being a doublet. The amino protons of the pyrimidine ring will likely appear as a broad singlet.
¹³C NMR (125 MHz, DMSO-d₆): The ¹³C NMR spectrum will show 12 distinct signals corresponding to the carbon atoms in the molecule. The quaternary carbons of the pyrimidine and indole rings will have characteristic chemical shifts, as will the protonated carbons.
Mass spectrometry is a critical tool for confirming the molecular weight and fragmentation pattern of 4-(1H-indol-3-yl)pyrimidin-2-amine.
Expected Mass: The calculated monoisotopic mass is 210.0905 Da. In electrospray ionization (ESI) positive mode, the protonated molecule [M+H]⁺ would be observed at m/z 211.0978.
Fragmentation Pattern: The fragmentation of the molecule under collision-induced dissociation (CID) is expected to involve characteristic losses from the pyrimidine and indole rings. A plausible fragmentation pathway could involve the loss of ammonia (NH₃) from the amino group, or cleavage of the bond between the indole and pyrimidine rings.
Part 3: Mechanism of Action and Biological Activity
Primary Pharmacological Target: Multi-Kinase Inhibition
4-(1H-indol-3-yl)pyrimidin-2-amine (Meridianin G) and its analogs are potent inhibitors of several protein kinases, which are critical regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and neurodegenerative disorders. The primary kinase targets of the meridianin family include:
-
Cyclin-Dependent Kinases (CDKs): These kinases regulate the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
-
Glycogen Synthase Kinase-3β (GSK-3β): This kinase is implicated in a wide range of cellular processes, including metabolism, cell survival, and neuronal function. Its dysregulation is a key feature of Alzheimer's disease.
-
Dual-specificity Tyrosine-regulated Kinase 1A (Dyrk1A): This kinase is involved in neurodevelopment and is overexpressed in Down syndrome and implicated in Alzheimer's disease.
-
CDC-like Kinases (CLKs): These kinases are involved in the regulation of RNA splicing.
The inhibitory potency of Meridianin G and its close structural analogs against various kinases has been reported in the literature. The following table summarizes some of the available IC₅₀ values. It is important to note that the activity can vary depending on the specific analog and the assay conditions.
| Kinase Target | Meridianin Analog | IC₅₀ (µM) | Source(s) |
| CDK1/cyclin B | Meridianin E | 0.18 | [4] |
| CDK5/p25 | Meridianin E | 0.15 | [4] |
| GSK-3β | Meridianin G | Inactive | [4] |
| Dyrk1A | Meridianin G | >10 | [5] |
| PKA | Meridianin E | 0.09 | [4] |
| CK1 | Meridianin E | 0.40 | [4] |
Note: Data for Meridianin G itself is limited in some assays, and data for more potent brominated analogs like Meridianin E are often cited to demonstrate the potential of the scaffold.
Involvement in Key Signaling Pathways
The Janus kinase (JAK)/signal transducer and activator of transcription 3 (STAT3) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Its constitutive activation is a common feature in many cancers, promoting tumor growth and metastasis. Derivatives of meridianins have been shown to inhibit this pathway[6].
Mechanism of Inhibition: Meridianin derivatives can suppress the phosphorylation of JAKs and STAT3, preventing the dimerization and nuclear translocation of STAT3. This, in turn, downregulates the expression of STAT3 target genes involved in cell survival and proliferation, such as c-Myc, Cyclin D1, and Bcl-xL, leading to apoptosis in cancer cells[6].
Glycogen synthase kinase-3β (GSK-3β) is a key enzyme in the pathogenesis of Alzheimer's disease. It is involved in the hyperphosphorylation of the tau protein, which leads to the formation of neurofibrillary tangles, a hallmark of the disease. Meridianins have been identified as inhibitors of GSK-3β[4].
Therapeutic Rationale: By inhibiting GSK-3β, meridianins can potentially reduce tau hyperphosphorylation, thereby preventing the formation of neurofibrillary tangles and the subsequent neuronal dysfunction and cell death observed in Alzheimer's disease.
Cellular Effects
The multi-kinase inhibitory activity of 4-(1H-indol-3-yl)pyrimidin-2-amine and its derivatives translates into significant cellular effects, including:
-
Induction of Apoptosis: By inhibiting pro-survival kinases and signaling pathways, meridianins can induce programmed cell death in cancer cells.
-
Cell Cycle Arrest: Inhibition of CDKs leads to arrest at various checkpoints of the cell cycle, preventing cancer cell proliferation.
-
Anti-inflammatory Effects: Through the inhibition of inflammatory signaling pathways, these compounds may have potential in treating inflammatory diseases.
Part 4: Preclinical and Clinical Development
Preclinical Studies
A number of studies have evaluated the in vitro activity of Meridianin G and its derivatives in various cell lines. These studies have demonstrated cytotoxic and anti-proliferative effects against a range of cancer cell lines, including those from breast, lung, and prostate cancers[6]. Additionally, in neuronal cell models, meridianin derivatives have shown neuroprotective effects, supporting their potential for the treatment of neurodegenerative diseases[5].
While in vivo data for Meridianin G itself is limited, studies on related meridianins have been conducted. For instance, meridianins have been shown to ameliorate cognitive deficits and neuroinflammation in a mouse model of Alzheimer's disease, lending further support to their therapeutic potential in this area. In a xenograft tumor model, a meridianin derivative was shown to potently inhibit tumor growth[6].
Pharmacokinetics and ADMET Profile
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a drug candidate is critical for its development. In silico and in vitro studies on the meridianin class of compounds suggest generally favorable drug-like properties. They are predicted to have good intestinal absorption but poor blood-brain barrier permeability[4]. However, some derivatives have been specifically designed to improve their pharmacokinetic properties, including oral bioavailability[1]. Pharmacokinetic studies in rats with Meridianin C showed rapid absorption and a half-life of approximately 17.7 hours. The primary metabolic pathways involved hydroxylation and conjugation[7]. Specific ADMET and pharmacokinetic data for Meridianin G are not extensively reported in the literature.
Clinical Trials
A search of clinical trial registries indicates that there are currently no registered clinical trials for 4-(1H-indol-3-yl)pyrimidin-2-amine (Meridianin G). The compound is still in the preclinical stage of development.
Part 5: Future Directions and Conclusion
Therapeutic Potential and Unanswered Questions
4-(1H-indol-3-yl)pyrimidin-2-amine and the broader meridianin family represent a rich scaffold for the development of novel therapeutics. Their multi-kinase inhibitory profile makes them attractive candidates for complex diseases like cancer and neurodegenerative disorders, where multiple signaling pathways are often dysregulated.
Future research should focus on:
-
Lead Optimization: Synthesizing and screening new analogs to improve potency, selectivity, and pharmacokinetic properties.
-
Target Deconvolution: Further elucidating the full range of kinase targets and off-target effects.
-
In Vivo Efficacy: Conducting more extensive studies in animal models of various cancers and neurodegenerative diseases.
-
Biomarker Development: Identifying biomarkers to predict which patient populations are most likely to respond to meridianin-based therapies.
Conclusion
4-(1H-indol-3-yl)pyrimidin-2-amine (Meridianin G) is a marine-derived natural product with a compelling biological profile. Its ability to inhibit multiple protein kinases involved in critical disease pathways provides a strong rationale for its continued investigation as a potential therapeutic agent. This technical guide has summarized the current knowledge on its chemistry, synthesis, mechanism of action, and preclinical development, providing a valuable resource for researchers in the field of drug discovery and development.
Part 6: References
-
A Review: Meridianins and Meridianins Derivatives. (2022). Molecules. [Link]
-
Concise Syntheses of Marine (Bis)indole Alkaloids Meridianin C, D, F, and G and Scalaridine A via One-Pot Masuda Borylation-Suzuki Coupling Sequence. (2022). Marine Drugs. [Link]
-
Concise synthesis of substituted meridianins. (2017). Synthetic Communications. [Link]
-
Design, Synthesis and Structure-Activity Relationship Studies of Meridianin Derivatives as Novel JAK/STAT3 Signaling Inhibitors. (2022). International Journal of Molecular Sciences. [Link]
-
PubChem Compound Summary for CID 400433, 4-(1H-indol-3-yl)pyrimidin-2-amine. PubChem. [Link]
-
The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives. (2021). Molecules. [Link]
-
Synthesis of indole containing pyrimidines. (2011). University of Richmond UR Scholarship Repository. [Link]
-
Meridianin derivatives as potent Dyrk1A inhibitors and neuroprotective agents. (2015). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Meridianins, a new family of protein kinase inhibitors isolated from the ascidian Aplidium meridianum. (2004). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Synthesis and antitumor activity of indolylpyrimidines: marine natural product meridianin D analogues. (2007). Bioorganic & Medicinal Chemistry. [Link]
-
Synthesis, pharmacokinetic studies, and metabolite analysis of meridianin C in rats using a validated ultra high performance liquid chromatography-tandem mass spectrometry method. (2025). Frontiers in Pharmacology. [Link]
Sources
- 1. A Review: Meridianins and Meridianins Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Concise Syntheses of Marine (Bis)indole Alkaloids Meridianin C, D, F, and G and Scalaridine A via One-Pot Masuda Borylation-Suzuki Coupling Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, pharmacokinetic studies, and metabolite analysis of meridianin C in rats using a validated ultra high performance liquid chromatography-tandem mass spectrometry method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, pharmacokinetic studies, and metabolite analysis of meridianin C in rats using a validated ultra high performance liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
